molecular formula C19H13F2N3O3S B2625166 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate CAS No. 1396628-61-7

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate

Cat. No.: B2625166
CAS No.: 1396628-61-7
M. Wt: 401.39
InChI Key: WVMLZYWYHWGIBQ-UHFFFAOYSA-N
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Description

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate is a complex organic compound with a molecular formula of C19H13F2N3O3S and a molecular weight of 401.39

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This step involves the reaction of 4,6-difluoroaniline with carbon disulfide and chloroacetic acid under basic conditions to form the benzo[d]thiazole ring.

    Azetidine Ring Formation: The azetidine ring is formed by reacting the benzo[d]thiazole intermediate with an appropriate azetidine precursor under acidic conditions.

    Benzo[d]isoxazole Ring Formation: The final step involves the esterification of the azetidine intermediate with benzo[d]isoxazole-3-yl acetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms on the benzo[d]thiazole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of the benzo[d]isoxazol-3-yl acetate moiety.

    N-(Benzo thiazol-2-yl)-2-(phenylamino)benzamides: Compounds with a benzo[d]thiazole ring and phenylamino group.

Uniqueness

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties not found in simpler analogs .

Properties

IUPAC Name

[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(1,2-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-10-5-13(21)18-16(6-10)28-19(22-18)24-8-11(9-24)26-17(25)7-14-12-3-1-2-4-15(12)27-23-14/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMLZYWYHWGIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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